molecular formula C26H32N2O6 B12159267 1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12159267
M. Wt: 468.5 g/mol
InChI Key: FJRHSJYGOQTIQS-ZNTNEXAZSA-N
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Description

1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor, often through a condensation reaction.

    Introduction of the Dimethylaminoethyl Group: This can be achieved via nucleophilic substitution reactions.

    Functionalization of the Aromatic Rings: The ethoxy and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Hydroxylation and Carbonylation:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Such as halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (NH₃, OH⁻) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be used to study the interactions of its functional groups with biological molecules. Its structure suggests potential activity as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one exerts its effects would depend on its specific application. Generally, its functional groups allow it to interact with various molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O6/c1-7-34-20-11-8-17(15-21(20)33-6)23-22(25(30)26(31)28(23)13-12-27(3)4)24(29)18-9-10-19(32-5)16(2)14-18/h8-11,14-15,23,29H,7,12-13H2,1-6H3/b24-22+

InChI Key

FJRHSJYGOQTIQS-ZNTNEXAZSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCN(C)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2CCN(C)C)OC

Origin of Product

United States

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